Adipokinetic hormone (Gryllus bimaculatus)

lipid mobilization dose-response in vivo pharmacology

Procure Adipokinetic hormone (Gryllus bimaculatus) (Grybi-AKH; AKH-G) for clean dissection of lipid-specific signaling. This octapeptide, distinguished by a Val² substitution, drives a ~100% haemolymph lipid increase at 0.3 pmol with negligible carbohydrate release in orthopterans. It achieves ~95% suppression of de novo fat body lipid synthesis at 10⁻⁸ M in vitro and enables non-invasive 100 pmol topical application protocols. Select this isoform for reproducible, species-selective metabolic potency in comparative AKH receptor pharmacology, avoiding cross-species substitution artifacts.

Molecular Formula C43H57N11O12
Molecular Weight 920 g/mol
CAS No. 113800-65-0
Cat. No. B1448766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdipokinetic hormone (Gryllus bimaculatus)
CAS113800-65-0
Molecular FormulaC43H57N11O12
Molecular Weight920 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N)NC(=O)C4CCC(=O)N4
InChIInChI=1S/C43H57N11O12/c1-21(2)35(53-38(61)27-13-14-33(58)48-27)43(66)51-30(17-32(44)57)40(63)50-29(15-23-9-5-4-6-10-23)39(62)52-31(20-55)41(64)54-36(22(3)56)42(65)47-19-34(59)49-28(37(45)60)16-24-18-46-26-12-8-7-11-25(24)26/h4-12,18,21-22,27-31,35-36,46,55-56H,13-17,19-20H2,1-3H3,(H2,44,57)(H2,45,60)(H,47,65)(H,48,58)(H,49,59)(H,50,63)(H,51,66)(H,52,62)(H,53,61)(H,54,64)/t22-,27+,28+,29+,30+,31+,35+,36+/m1/s1
InChIKeyZEFDDGDBQYNXBK-OCVFHUKVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adipokinetic Hormone Gryllus bimaculatus (CAS 113800-65-0) — Core Identity and Structural Distinction for Insect Energy Homeostasis Research


Adipokinetic hormone from Gryllus bimaculatus (Grybi-AKH; AKH-G) is a neuroendocrine octapeptide [pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH₂] belonging to the AKH/RPCH family, primarily regulating lipid mobilization from the fat body of the two-spotted cricket and other orthopteran species [1]. This specific isoform is distinguished by a Val² substitution in its core sequence relative to the Leu²-containing AKH-II of Schistocerca gregaria, a structural divergence that underpins differential receptor activation and species-specific metabolic potency [2].

Adipokinetic Hormone Gryllus bimaculatus: Why Generic AKH Substitution Is Scientifically Invalid


Adipokinetic hormones across insect species exhibit significant sequence heterogeneity, particularly at positions 2, 6, and 7, which directly alters receptor binding kinetics, lipid mobilization potency, and species-specific metabolic outcomes [1]. For instance, the Val²→Leu² substitution in Grybi-AKH versus Schgr-AKH-II yields differential activation of the dark-colour-inducing neurohormone (DCIN) response in Locusta migratoria bioassays, where Grybi-AKH elicits a moderate response while Lom-AKH-II is completely ineffective [2]. Furthermore, in the house cricket Acheta domesticus, synthetic AKH-G (Grybi-AKH) demonstrates markedly higher hyperlipemic potency than locust AKH-I, as quantified by a lower ED₅₀ and receptor saturation concentration [3]. These sequence-dependent functional divergences render cross-species AKH substitution scientifically untenable.

Adipokinetic Hormone Gryllus bimaculatus (113800-65-0): Quantitative Differentiation Evidence for Scientific Procurement


Grybi-AKH Lipid Mobilization Potency: 100% Haemolymph Lipid Increase at 0.3 pmol in Adult Crickets

In 2-day-old adult Gryllus bimaculatus, injection of 0.3 pmol Grybi-AKH elicits an approximate 100% increase in haemolymph lipid concentration, whereas carbohydrate mobilization remains negligible at the same dose and only marginally elevated at 10–30 pmol [1]. This lipid-selective effect at low picomolar doses distinguishes Grybi-AKH from other AKH family members that exhibit more balanced or carbohydrate-dominant substrate mobilization.

lipid mobilization dose-response in vivo pharmacology

Cross-Species Lipid Mobilization: Grybi-AKH Elicits Comparable Hyperlipemia in Migratory Locusts (Locusta migratoria)

Synthetic Grybi-AKH (AKH-G) demonstrates robust hyperlipemic activity in the migratory locust Locusta migratoria, stimulating lipid mobilization comparable to the endogenous locust AKHs [1]. This cross-species efficacy contrasts with certain other insect AKHs that exhibit restricted phylogenetic activity due to receptor specificity constraints.

cross-species bioactivity lipid mobilization AKH receptor

Lipid Synthesis Inhibition: Grb-AKH Exhibits Sub-nanomolar Potency (IC₅₀ ~10⁻¹¹ M) with 95% Maximal Suppression

In vitro incubation of adult female Gryllus bimaculatus free abdominal fat body with Grb-AKH reveals potent, dose-dependent inhibition of [1-¹⁴C]-acetate incorporation into lipids, with significant suppression detected at 10⁻¹¹ M and near-complete inhibition (~95%) achieved at 10⁻⁸ M [1]. This anabolic suppression is both rapid and reversible, distinguishing Grb-AKH as a dual-function regulator capable of simultaneously mobilizing stored lipids while blocking de novo lipid synthesis.

lipogenesis inhibition in vitro pharmacology fat body metabolism

Topical Application Efficacy: 100 pmol Grybi-AKH Induces Maximal Lipid Mobilization Equivalent to 3 pmol Injection

Topical application of 100 pmol Grybi-AKH in 20% 2-propanol to adult female Gryllus bimaculatus produces a significant increase in haemolymph lipid titre comparable to the maximal effect achieved by 3 pmol injected Grybi-AKH, and stimulates a 1.8-fold increase in locomotor activity [1]. This demonstrates effective cuticular penetration and systemic bioactivity of the octapeptide without requiring invasive administration.

topical administration locomotor stimulation bioavailability

Sequence-Defined Receptor Engagement: Val² Substitution in Grybi-AKH Confers Distinct Pharmacological Profile Relative to Schgr-AKH-II

Grybi-AKH (pGlu-Val-Asn-Phe-Ser-Thr-Gly-Trp-NH₂) differs from Schgr-AKH-II (pGlu-Leu-Asn-Phe-Ser-Thr-Gly-Trp-NH₂) exclusively by a Val²→Leu² substitution at position 2 [1]. In a DCIN bioassay using albino mutant nymphs of Locusta migratoria, Grybi-AKH elicits a moderate dark-colour-inducing response, whereas Lom-AKH-II (Ala⁶ variant) is completely inactive [2]. This single-residue divergence directly impacts receptor activation and downstream signaling outcomes.

structure-activity relationship peptide sequence receptor binding

Species-Selective Potency: Grybi-AKH Demonstrates Higher Hyperlipemic Efficacy than Locust AKH-I in Acheta domesticus

In the house cricket Acheta domesticus, synthetic AKH-G (Grybi-AKH) elicits a larger hyperlipemic response than synthetic locust AKH-I, with a lower ED₅₀ and lower receptor saturation concentration as determined by dose-response curve analysis [1]. This species-matched potency advantage underscores that AKH efficacy is not phylogenetically uniform and that homologous peptide-receptor pairs confer optimal metabolic activation.

species selectivity ED₅₀ hyperlipemic response

Adipokinetic Hormone Gryllus bimaculatus (113800-65-0): Validated Research Application Scenarios Based on Quantitative Evidence


Lipid-Selective Metabolic Probing in Orthopteran Models Requiring Minimal Carbohydrate Cross-Talk

Investigators studying lipid mobilization independent of carbohydrate metabolism in orthopteran insects should prioritize Grybi-AKH based on the quantitative evidence that 0.3 pmol injection produces a ~100% haemolymph lipid increase with negligible carbohydrate release in adult G. bimaculatus [1]. This lipid-selective pharmacological profile enables clean dissection of lipid-specific signaling pathways without confounding hyperglycemic effects.

In Vitro Lipogenesis Inhibition Assays Requiring Sub-Nanomolar Sensitivity

For studies examining the hormonal suppression of de novo lipid synthesis in insect fat body preparations, Grb-AKH offers documented inhibitory potency at 10⁻¹¹ M with ~95% maximal suppression at 10⁻⁸ M in G. bimaculatus free abdominal fat body in vitro [1]. This validated concentration range provides a reliable reference for experimental design and dose-response calibration.

Non-Invasive Behavioral Pharmacology via Topical Peptide Administration

Research protocols requiring minimal handling stress or longitudinal locomotor monitoring can utilize the established topical efficacy of Grybi-AKH: 100 pmol topical application achieves maximal lipid mobilization comparable to 3 pmol injection, with a 1.8-fold locomotor stimulation [1]. This route circumvents injection-associated trauma and enables repeated-dose study designs.

Cross-Species Comparative Endocrinology Across Orthopteran Taxa

Grybi-AKH's demonstrated hyperlipemic activity in both homologous (G. bimaculatus) and heterologous (Locusta migratoria, Acheta domesticus) orthopteran species [1][2] positions this peptide as a versatile reference standard for comparative studies investigating AKH receptor pharmacology, signal transduction evolution, and metabolic regulation across orthopteran families.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Adipokinetic hormone (Gryllus bimaculatus)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.